molecular formula C6H12N4 B15260698 1-(2H-1,2,3-Triazol-2-yl)butan-2-amine

1-(2H-1,2,3-Triazol-2-yl)butan-2-amine

Cat. No.: B15260698
M. Wt: 140.19 g/mol
InChI Key: UDKCINCNLHHTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,2,3-Triazol-2-yl)butan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2H-1,2,3-Triazol-2-yl)butan-2-amine can be synthesized using “click” chemistry, a popular method for constructing triazole rings. One common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses an alkyne and an azide as starting materials, with copper(I) as the catalyst .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using cost-effective solvents and catalysts. For example, replacing expensive solvents like 1,4-dioxane with more affordable options such as acetonitrile, and using copper(II) oxide instead of copper(I) iodide, can significantly reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,2,3-Triazol-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

1-(2H-1,2,3-Triazol-2-yl)butan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2H-1,2,3-Triazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction can be studied using molecular docking techniques to understand the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-1,2,3-Triazol-2-yl)butan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(triazol-2-yl)butan-2-amine

InChI

InChI=1S/C6H12N4/c1-2-6(7)5-10-8-3-4-9-10/h3-4,6H,2,5,7H2,1H3

InChI Key

UDKCINCNLHHTGY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1N=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.